molecular formula C21H18O10 B150014 Chrysin-7-O-glucuronide CAS No. 35775-49-6

Chrysin-7-O-glucuronide

Cat. No.: B150014
CAS No.: 35775-49-6
M. Wt: 430.4 g/mol
InChI Key: IDRSJGHHZXBATQ-ZFORQUDYSA-N
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Description

Chrysin-7-O-glucuronide is a flavonoid compound derived from chrysin, a naturally occurring flavone found in various plants such as Scutellaria baicalensis. This compound is known for its antioxidant properties and has been studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

Chrysin-7-O-glucuronide, a flavonoid glucuronide, is an active metabolite of chrysin . It primarily targets various enzymes and transporters. It inhibits α-glucosidase, α-amylase, and neuraminidase . It also inhibits organic anion transporting polypeptide (OATP) isoforms OATP1A2, OATP1B1, OATP1B3, and OATP2B1, as well as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of α-glucosidase, α-amylase, and neuraminidase, enzymes involved in carbohydrate metabolism and viral infections . It also inhibits the function of OATP isoforms, BCRP, and MRP2, which are involved in the transport of various endogenous and exogenous substances across cell membranes .

Biochemical Pathways

This compound affects various biochemical pathways. By inhibiting α-glucosidase and α-amylase, it can impact carbohydrate metabolism . Its inhibition of neuraminidase can affect viral replication . By inhibiting OATP isoforms, BCRP, and MRP2, it can influence the transport and distribution of various substances within the body .

Pharmacokinetics

This compound is formed from chrysin by various UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3, UGT1A6, and UGT1A9 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have antioxidant activity . In addition, it has been found to have anticancer activity, as it can inhibit the growth of various types of cancer cells . It also has potential antiviral activity, as suggested by its ability to inhibit neuraminidase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of chrysin, the parent compound of this compound, can be enhanced by certain drug delivery systems . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysin-7-O-glucuronide can be synthesized through the glucuronidation of chrysin. This process typically involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group at the 7th position of chrysin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using engineered microorganisms. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for glucuronidation, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Chrysin-7-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Chrysin-7-O-glucuronide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of flavonoids under different chemical conditions.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological systems.

    Medicine: Research has shown potential therapeutic effects in treating conditions such as cancer, neurodegenerative diseases, and cardiovascular diseases.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .

Comparison with Similar Compounds

  • Wogonin-7-O-glucuronide
  • Baicalein-7-O-glucuronide (Baicalin)

Comparison: Chrysin-7-O-glucuronide is unique due to its specific hydroxylation pattern and glucuronidation at the 7th position. This structural feature contributes to its distinct antioxidant and anti-inflammatory properties compared to other similar compounds like wogonin-7-O-glucuronide and baicalein-7-O-glucuronide .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSJGHHZXBATQ-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345726
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35775-49-6
Record name Chrysin-7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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